REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1B(O)O.[NH2:13][C:14]1[C:19](Br)=[N:18][CH:17]=[C:16]([Cl:21])[N:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.C1C=CC=CC=1>[NH2:13][C:14]1[C:19]([C:3]2[CH:4]=[C:5]([Cl:9])[CH:6]=[C:7]([Cl:8])[C:2]=2[Cl:1])=[N:18][CH:17]=[C:16]([Cl:21])[N:15]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.62 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1Cl)Cl)B(O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=CN=C1Br)Cl
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Name
|
tetrakis(triphenylphospine)palladium(O)
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Quantity
|
0.334 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 17 hrs
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Duration
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17 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
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Type
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EXTRACTION
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Details
|
extracted with chloroform (50 ml)
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Type
|
WASH
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Details
|
The chloroform layer was washed with water (2×30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the filtrate evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 40-60° C. petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |